molecular formula C14H23ClN4O2 B1424833 N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220034-14-9

N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424833
CAS No.: 1220034-14-9
M. Wt: 314.81 g/mol
InChI Key: NOCOYZJPQXQDQM-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[4,3-c]pyridine Chemistry

The historical development of pyrazolo[4,3-c]pyridine chemistry traces its roots to the fundamental discoveries in pyrazole chemistry made by Ludwig Knorr in 1883, when he first coined the term pyrazole and established the foundational understanding of five-membered nitrogen-containing heterocycles. The evolution toward more complex fused ring systems like pyrazolo[4,3-c]pyridines emerged from the recognition that combining pyrazole and pyridine moieties could yield compounds with enhanced biological activities and improved pharmacological properties. Early synthetic approaches to pyrazolo[4,3-c]pyridines relied heavily on cyclization reactions of appropriately substituted pyrazole precursors, with significant methodological advances occurring throughout the twentieth century as organic chemists developed more sophisticated ring-forming strategies.

The development of efficient synthetic methodologies for pyrazolo[4,3-c]pyridine construction gained momentum in the latter half of the twentieth century, with researchers recognizing the potential of these bicyclic systems as privileged scaffolds in medicinal chemistry. Structure-guided computational screening and optimization techniques have emerged as powerful tools for developing compounds that target specific protein-protein interactions, as demonstrated in recent studies focusing on compounds that inhibit PEX14-PEX5 protein-protein interactions. The historical progression from simple pyrazole derivatives to complex fused heterocycles like N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride reflects decades of synthetic innovation and structure-activity relationship optimization.

Modern developments in pyrazolo[4,3-c]pyridine chemistry have been significantly influenced by advances in catalytic methodologies and green chemistry principles. The introduction of magnetic metal-organic frameworks as nanocatalysts has revolutionized the synthesis of these compounds, enabling more efficient and environmentally friendly synthetic routes. Contemporary synthetic strategies often employ multicomponent reactions and one-pot procedures that streamline the construction of complex pyrazolo[4,3-c]pyridine derivatives, reducing the number of synthetic steps and improving overall yields. These methodological advances have facilitated the preparation of increasingly sophisticated derivatives like the target compound, which incorporates multiple functional groups and stereochemical elements in a single molecular framework.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds represent approximately half of all known organic compounds and constitute the majority of Food and Drug Administration-approved pharmaceuticals, with nitrogen heterocycles being particularly prevalent in therapeutic agents. The significance of pyrazolo[4,3-c]pyridines within this broader context stems from their unique electronic structure, which combines the electron-rich pyrazole moiety with the electron-deficient pyridine ring, creating distinctive reactivity patterns and binding properties that are highly valued in drug discovery programs. The bicyclic nature of pyrazolo[4,3-c]pyridines provides enhanced metabolic stability compared to their monocyclic counterparts while maintaining the favorable pharmacophoric properties associated with both constituent ring systems.

Research into pyrazolo[4,3-c]pyridine derivatives has revealed their potential as inhibitors of various enzymatic targets, including carbonic anhydrases, where structure-activity relationship studies have demonstrated that specific substitution patterns can lead to selective inhibition of different isoforms. The presence of multiple nitrogen atoms within the pyrazolo[4,3-c]pyridine framework provides numerous opportunities for hydrogen bonding interactions with biological targets, while the rigid bicyclic structure offers advantages in terms of conformational restriction and binding selectivity. These properties have made pyrazolo[4,3-c]pyridines attractive scaffolds for fragment-based drug discovery approaches, where the heterocyclic core serves as a starting point for the development of more complex therapeutic agents.

The research significance of compounds like this compound extends beyond their immediate pharmacological applications to encompass their value as chemical probes for understanding structure-activity relationships in heterocyclic chemistry. The systematic study of such compounds contributes to the development of predictive models for designing new therapeutic agents and enhances our understanding of the molecular mechanisms underlying biological activity. The compound's complex structure provides an excellent case study for examining the interplay between different functional groups and their collective influence on molecular properties and biological activity.

Classification and Nomenclature Systems

The systematic classification and nomenclature of pyrazolo[4,3-c]pyridine derivatives follows established International Union of Pure and Applied Chemistry conventions, with the Hantzsch-Widman nomenclature system providing the foundational framework for naming these heterocyclic compounds. The compound this compound exemplifies the complexity that can arise in modern heterocyclic nomenclature when multiple ring systems and functional groups are present within a single molecular structure. The nomenclature system must account for the fusion pattern between the pyrazole and pyridine rings, the degree of saturation in each ring system, and the specific positioning and nature of all substituent groups.

Heterocyclic compounds are classified based on their electronic structure into saturated, unsaturated, and aromatic categories, with further subdivision based on ring size and the nature of heteroatoms present. Pyrazolo[4,3-c]pyridines belong to the class of bicyclic aromatic heterocycles containing nitrogen heteroatoms, where the numbering system begins with the heteroatom of highest priority according to established rules. The specific fusion pattern indicated by the [4,3-c] notation describes the precise manner in which the pyrazole and pyridine rings are connected, providing unambiguous structural information that is essential for chemical communication and database searches.

The classification of the target compound as a tetrahydro derivative indicates that the pyridine portion of the bicyclic system has been reduced, resulting in a partially saturated heterocycle that combines the electronic properties of the aromatic pyrazole ring with the conformational flexibility of the saturated pyridine ring. The carboxamide functional group introduces additional nomenclature complexity, requiring specification of both the substitution pattern on the nitrogen atom and the position of attachment to the heterocyclic core. The presence of the tetrahydro-2H-pyran substituent further complicates the nomenclature, as this cyclic ether moiety must be properly named and its connection to the main heterocyclic framework clearly indicated.

General Overview of Pyrazolo[4,3-c]pyridine Derivatives

Pyrazolo[4,3-c]pyridine derivatives represent a diverse class of bicyclic heterocycles that have attracted considerable attention due to their broad spectrum of biological activities and their utility as synthetic intermediates in organic chemistry. The core pyrazolo[4,3-c]pyridine structure provides a versatile scaffold that can accommodate a wide variety of substituents at different positions, enabling the fine-tuning of molecular properties for specific applications. These compounds typically exhibit enhanced metabolic stability compared to their monocyclic analogs while retaining the favorable binding properties associated with nitrogen-containing heterocycles, making them particularly valuable in medicinal chemistry applications.

Recent synthetic developments have focused on improving the efficiency and selectivity of pyrazolo[4,3-c]pyridine formation through the use of advanced catalytic systems and novel reaction conditions. Structure-guided computational screening has emerged as a powerful tool for optimizing these compounds, particularly in applications targeting specific protein-protein interactions such as the PEX14-PEX5 system. The development of compounds that can selectively disrupt these interactions has required careful consideration of both electronic and steric factors, leading to sophisticated structure-activity relationship studies that inform the design of new derivatives.

The chemical properties of pyrazolo[4,3-c]pyridine derivatives are significantly influenced by the degree of saturation in the constituent ring systems and the nature of substituents present. Tetrahydro derivatives, such as the compound under investigation, exhibit distinct conformational preferences and reactivity patterns compared to their fully aromatic counterparts. The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core structure provides a unique combination of rigidity and flexibility that can be advantageous for biological activity. The molecular weight of 123.16 grams per mole for the unsubstituted tetrahydro core indicates the compact nature of this heterocyclic framework, which serves as an excellent foundation for the development of more complex derivatives.

Research Importance of Carboxamide-Containing Heterocycles

Carboxamide functional groups have gained significant recognition in medicinal chemistry due to their ability to participate in multiple types of molecular interactions, including hydrogen bonding, dipole-dipole interactions, and metal coordination. The incorporation of carboxamide moieties into heterocyclic frameworks like pyrazolo[4,3-c]pyridines creates compounds with enhanced binding affinity and selectivity for biological targets. Research into tetrahydro-pyrazolo[4,3-c]pyridines containing carboxamide substituents has revealed their potential as inhibitors of tumor necrosis factor-alpha and nitric oxide, demonstrating the therapeutic relevance of this structural combination.

The research importance of carboxamide-containing heterocycles extends beyond their immediate pharmacological applications to encompass their role as chemical probes for studying biological systems and as synthetic intermediates for accessing more complex molecular architectures. The carboxamide group serves as a versatile handle for further chemical modification, enabling the introduction of additional functional groups through established synthetic transformations. This versatility has made carboxamide-containing pyrazolo[4,3-c]pyridines valuable building blocks in combinatorial chemistry approaches and high-throughput screening campaigns.

Structure-activity relationship studies have consistently demonstrated that the positioning and substitution pattern of carboxamide groups significantly influence biological activity, with specific substitution patterns leading to enhanced potency and selectivity. The N-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl) substitution pattern in the target compound represents a sophisticated approach to optimizing carboxamide properties, where the tetrahydropyran moiety may contribute to improved solubility and membrane permeability while the N-methylation provides protection against metabolic degradation. Research into such substituted carboxamides has revealed complex structure-activity relationships that continue to inform the design of new therapeutic agents and chemical tools.

Properties

IUPAC Name

N-methyl-N-(oxan-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2.ClH/c1-18(9-10-3-6-20-7-4-10)14(19)13-11-8-15-5-2-12(11)16-17-13;/h10,15H,2-9H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCOYZJPQXQDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps. One common method starts with the preparation of tetrahydro-2H-pyran-4-ylmethylamine, which is then reacted with N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step processes. A common method includes the preparation of tetrahydro-2H-pyran-4-ylmethylamine, which is then reacted with N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid under controlled conditions to yield the target compound. Industrial-scale synthesis may utilize automated reactors to optimize yield and purity.

Chemistry

  • Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more complex organic molecules due to its functional groups and structural features.

Biology

  • Biochemical Probes: It is investigated for its potential as a biochemical probe in various biological assays, helping to elucidate biochemical pathways and interactions.

Medicine

  • Therapeutic Potential: Research explores its efficacy in treating various diseases. Preliminary studies suggest it may interact with specific molecular targets, potentially modulating enzyme or receptor activity.

Material Science

  • Development of New Materials: The compound's unique properties may be exploited in developing novel materials for industrial applications.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, the following general findings highlight the compound's relevance:

  • Pharmacological Studies: Investigations into its pharmacokinetics and pharmacodynamics are ongoing to determine its potential therapeutic applications.
  • Chemical Reactivity Studies: Various chemical reactions such as oxidation and reduction have been explored to understand how modifications can enhance or alter its biological activity.
  • Material Development Research: Studies focusing on its application in material science have shown promise in creating innovative materials with desirable properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings from Structural Comparisons

Substituent Effects on Solubility :

  • The target compound’s tetrahydropyran group (oxygen-containing) likely improves water solubility compared to aryl () or cycloalkyl () substituents .
  • Methoxy-substituted aryl groups () may offer intermediate solubility due to polar oxygen atoms .

Lipophilicity and Membrane Permeability :

  • Aryl-substituted analogs () exhibit higher lipophilicity, favoring passive diffusion across biological membranes .
  • Cycloalkyl substituents () balance lipophilicity and metabolic stability but may reduce solubility .

Metabolic Stability :

  • The tetrahydropyran group in the target compound could resist oxidative metabolism better than aryl groups, which are prone to cytochrome P450-mediated modifications.

Biological Activity

N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazolo[4,3-c]pyridine core along with a tetrahydro-2H-pyran moiety. Its chemical formula is C13H20ClN3OC_{13}H_{20}ClN_3O, and it has a molecular weight of 273.77 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

The compound exhibits activity as a dual agonist for cannabinoid receptors CB1 and CB2. Research indicates that it has a low central nervous system (CNS) penetration rate, which minimizes CNS-related side effects while maintaining analgesic effects. This property is particularly advantageous for therapeutic applications in pain management without the psychoactive effects typically associated with cannabinoid receptor activation .

2. Pharmacological Effects

Preliminary studies suggest that the compound may have analgesic properties similar to other cannabinoid receptor agonists. It has shown promising results in rodent models for pain relief without significant CNS side effects, making it a candidate for further investigation in clinical settings .

Table 1: Summary of Research Findings on Biological Activity

Study ReferenceBiological ActivityKey Findings
Analgesic EffectsLow CNS penetration; effective in rodent pain models.
Antiviral ActivityRelated compounds showed activity against HSV-1 with low cytotoxicity.
Kinase InhibitionSimilar compounds demonstrated interaction with cyclin-dependent kinases (CDK).

3. Antiviral Activity

While the primary focus has been on its analgesic properties, related compounds within the pyrazolo[4,3-c]pyridine class have exhibited antiviral activities against various viruses, including herpes simplex virus (HSV). For instance, compounds structurally similar to N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide have shown significant inhibition of HSV replication in vitro with minimal cytotoxicity .

Q & A

Q. Basic

  • ¹H NMR spectroscopy : Identifies proton environments (e.g., δ 8.64 ppm for aromatic protons in DMSO-d₆) and detects exchangeable protons (e.g., NH groups at δ 10.82 ppm) .
  • LC-MS : Confirms molecular weight (e.g., ESIMS m/z 392.2 for a related compound) and monitors reaction progress .
  • HPLC : Ensures high purity (>98%) using reverse-phase columns and UV detection at 254 nm .

How can reaction yields be optimized during the final coupling step?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary parameters like solvent polarity (DMF vs. THF), temperature (room temp vs. 50°C), and stoichiometry (1.1–1.5 equivalents of amine). Use LC-MS to track side products .
  • Catalyst screening : Test coupling agents (e.g., HATU, EDCI) to enhance carboxamide formation efficiency .
  • In-line purification : Employ flow chemistry with immobilized reagents to reduce byproduct formation and improve scalability .

How should discrepancies in NMR data between synthetic batches be resolved?

Q. Advanced

  • Solvent effects : Compare spectra in DMSO-d₆ vs. CD₃OD to identify tautomeric shifts (e.g., pyrazole NH protons sensitive to deuteration) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in the tetrahydro-2H-pyran region (δ 3.85–4.12 ppm) .
  • Impurity profiling : Use HPLC-MS to detect trace intermediates or degradation products (e.g., unreacted amine or hydrolyzed carboxamide) .

What strategies mitigate challenges in scaling up the synthesis?

Q. Advanced

  • Flow chemistry : For exothermic steps (e.g., LAH reductions), use continuous flow reactors to improve safety and reproducibility .
  • Intermediate stabilization : Protect labile groups (e.g., hydroxyls via tetrahydropyranyl ethers) to prevent degradation during prolonged storage .
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR) to ensure consistent reaction progression .

How can mechanistic studies elucidate the carboxamide formation pathway?

Q. Advanced

  • Isotopic labeling : Introduce ¹³C-labeled carbonyl groups to track carboxamide formation via ¹³C NMR .
  • Kinetic studies : Measure rate constants under varying pH and temperature to identify rate-limiting steps (e.g., amine deprotonation vs. nucleophilic attack) .
  • DFT calculations : Model transition states to predict regioselectivity in pyrazolo-pyridine substitution patterns .

What solvent and base combinations are optimal for coupling reactions?

Q. Basic

  • Polar aprotic solvents : DMF or NMP enhance solubility of carboxamide intermediates .
  • Bases : K₂CO₃ for mild conditions or triethylamine for acid scavenging in dichloromethane .
  • Workup : Aqueous extraction (water/ethyl acetate) removes excess base and byproducts .

How are intermediates like the tetrahydro-2H-pyran-4-yl-methyl amine synthesized?

Q. Basic

  • Reductive amination : React tetrahydro-2H-pyran-4-carbaldehyde with methylamine in the presence of NaBH₃CN .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize amines during subsequent steps .
  • Purification : Isolate via silica gel chromatography, with final characterization by ¹H NMR (δ 1.38 ppm for methyl groups) .

What are the common pitfalls in achieving high HPLC purity, and how are they addressed?

Q. Advanced

  • Byproduct formation : Optimize reaction time to minimize over-alkylation (e.g., monitor by LC-MS at 15-minute intervals) .
  • Column selection : Use C18 columns with 5 µm particle size and gradient elution (5–95% acetonitrile in water) for optimal resolution .
  • Ion-pair reagents : Add 0.1% trifluoroacetic acid to improve peak symmetry for charged intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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